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Compound of Interest

Compound Name: Pygenic acid B

Cat. No.: B1252301

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pygenic acid B, a naturally occurring pentacyclic triterpenoid, has garnered interest within the
scientific community for its potential biological activities. As a member of the ursane family of
triterpenoids, its structural elucidation and characterization are paramount for further
investigation into its pharmacological properties. This technical guide provides a
comprehensive overview of the spectroscopic data for Pygenic acid B, including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed
experimental protocols and a summary of its known biological activities are also presented to
facilitate further research and development.

Physicochemical Properties

Pygenic acid B, also known as 2a,3[3,24-trihydroxyurs-12-en-28-oic acid, possesses the

following physicochemical properties:
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Property Value Reference
Molecular Formula C30H480s5 [1]
Molecular Weight 488.7 g/mol [1]

(1S,2R,4aS,6aR,6aS,6bR,8aR
,9S,10R,11R,12aR,14bS)-10,1
1-dihydroxy-9-

IUPAC Name (hydroxymethyl)-1,2,6a,6b,9,12 o
a-hexamethyl-
2,3,4,5,6,6a,7,8,8a,10,11,12,1
3,14b-tetradecahydro-1H-

picene-4a-carboxylic acid

CAS Number 89786-83-4 [1]

Spectroscopic Data

The structural characterization of Pygenic acid B has been achieved through a combination of
spectroscopic techniques. The following sections detail the available NMR, IR, and MS data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of Pygenic acid B as
C30H4s0s. The following table summarizes the key mass spectrometry data obtained from the
MassBank database.

Table 1: Mass Spectrometry Peak Data for Pygenic acid B
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Fragment lons

Database ID lonization Mode Precursor m/z
(m/z)

487.343, 441.347,

MSBNK-BS-
ESI (-) 487.343 395.352, 248.177,

BS003147
203.179, 133.065
471.347, 453.336,
MSBNK-MSSJ-
ESI (+) 489.357 441.336, 425.343,
MSJ00377

248.177, 203.179

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While a complete, tabulated set of *H and 3C NMR data for Pygenic acid B is not readily
available in the public domain, the structural elucidation of this compound, as reported in the
literature, relies heavily on 1D and 2D NMR techniques. The following tables provide expected
chemical shift ranges for the key functional groups present in Pygenic acid B, based on typical
values for ursane-type triterpenoids.

Table 2: Expected *H NMR Chemical Shifts for Key Protons in Pygenic acid B

Proton Expected Chemical Shift (d, ppm)
H-12 (olefinic) 5.2-55

Carbinol Protons (H-2, H-3) 3.0-45

CH20H Protons (H-24) 3.0-4.0

Methyl Protons 0.7-1.3

Carboxyl Proton (-COOH) 10.0-13.0

Table 3: Expected 3C NMR Chemical Shifts for Key Carbons in Pygenic acid B
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Carbon Expected Chemical Shift (d, ppm)
C-28 (Carboxyl) 175 - 185

C-12 (Olefinic) 120 - 130

C-13 (Olefinic) 135 - 145

C-2, C-3 (Carbinol) 60 - 80

C-24 (CH20H) 60 - 70

Methyl Carbons 15-30

Infrared (IR) Spectroscopy Data

A specific IR spectrum for Pygenic acid B is not widely published. However, based on its
functional groups, the following characteristic absorption bands are expected.

Table 4: Expected Characteristic IR Absorption Bands for Pygenic acid B

Expected Wavenumber

Functional Group Vibration
(cm™)

O-H (Alcohol & Carboxylic )

) Stretching 3500 - 2500 (broad)
Acid)
C-H (sp® and sp?) Stretching 3100 - 2850
C=0 (Carboxylic Acid) Stretching 1725 - 1700
C=C (Olefinic) Stretching 1650 - 1600
C-O Stretching 1300 - 1000

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of Pygenic
acid B, adapted from methodologies used for similar triterpenoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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» Sample Preparation: A sample of Pygenic acid B (typically 5-10 mg) is dissolved in a
deuterated solvent (e.g., CDClIs, CDsOD, or pyridine-ds) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is often added as an internal standard (& 0.00 ppm).

e Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400, 500, or 600 MHZz).

o Data Acquisition:
o 'H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.

o 13C NMR: Proton-decoupled 3C NMR spectra are acquired to obtain singlets for all carbon
atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be
performed to differentiate between CH, CHz, and CHs groups.

o 2D NMR: For complete structural assignment, 2D NMR experiments such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the dried sample is mixed with potassium bromide
(KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded
using an Attenuated Total Reflectance (ATR) accessory.

¢ Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the
spectrum.

o Data Acquisition: The spectrum is typically scanned over the range of 4000 to 400 cm~1. A
background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted
from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) at a low concentration.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1252301?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-
of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is

commonly used.

o Data Acquisition: The sample solution is introduced into the mass spectrometer via direct
infusion or after separation by liquid chromatography (LC). Mass spectra are acquired in
both positive and negative ion modes to observe the protonated molecule [M+H]* and the
deprotonated molecule [M-H]~, respectively. Tandem mass spectrometry (MS/MS)
experiments are performed to obtain fragmentation patterns for structural elucidation.

Experimental Workflow
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Spectroscopic Analysis

Mass Spectrometry
(HR-ESI-MS)

A

Isolation Data Analysis & Elucidation

Isolation of Pygenic Acid B —®| IR Spectroscopy [—®{ Data Processing —®>| Structure Elucidation

NMR Spectroscopy
(1D & 2D)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Pygenic Acid B: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1252301#spectroscopic-data-for-pygenic-acid-b-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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